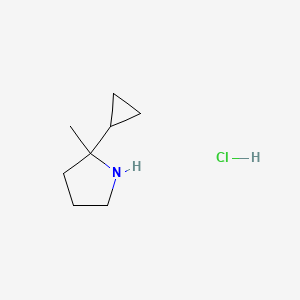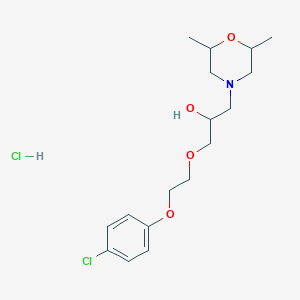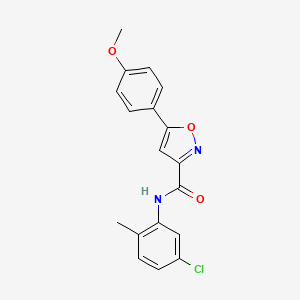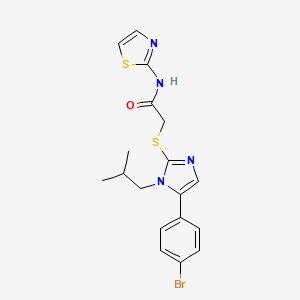![molecular formula C22H15ClN4O2 B3018993 1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide CAS No. 1444150-29-1](/img/structure/B3018993.png)
1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide is a synthetic compound that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoquinoline carboxamides and has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of 1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide is not fully understood. However, it has been reported to act through multiple pathways, including the inhibition of protein kinase activity, modulation of gene expression, and interference with cellular signaling pathways.
Biochemical and Physiological Effects:
1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells, reduce the production of reactive oxygen species, and inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a crucial role in inflammation and cancer. In addition, 1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide has been shown to improve cognitive function and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide has several advantages for lab experiments. The compound is stable, and its synthesis is relatively straightforward. It has also been shown to have low toxicity in various preclinical studies. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of the specific molecular targets of the compound and the elucidation of its mechanism of action. Additionally, further preclinical studies are needed to determine the safety and efficacy of 1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide in various disease conditions. Finally, the development of novel analogs of the compound with improved pharmacokinetic properties and therapeutic efficacy is also an area of interest.
In conclusion, 1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide is a synthetic compound that has shown potential therapeutic applications in various disease conditions. Its mechanism of action and specific molecular targets are yet to be fully elucidated, and further preclinical studies are needed to determine its safety and efficacy. The development of novel analogs with improved pharmacokinetic properties and therapeutic efficacy is also an area of interest.
Méthodes De Synthèse
The synthesis of 1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide involves a multi-step process that includes the reaction of 3-amino-4-chloroaniline with 4-pyridinecarboxylic acid, followed by the cyclization of the resulting intermediate with phosgene. The final product is obtained after purification and crystallization.
Applications De Recherche Scientifique
1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide has shown potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. The compound has been reported to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It has also shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
1-chloro-N-[3-(pyridine-4-carbonylamino)phenyl]isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2/c23-20-18-7-2-1-4-15(18)12-19(27-20)22(29)26-17-6-3-5-16(13-17)25-21(28)14-8-10-24-11-9-14/h1-13H,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLLITXPNKYUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol](/img/structure/B3018910.png)

![2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine](/img/no-structure.png)
![1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3018916.png)

![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)

![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3018927.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018928.png)



